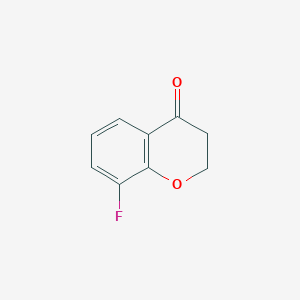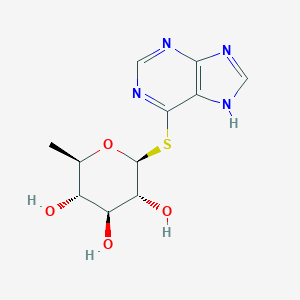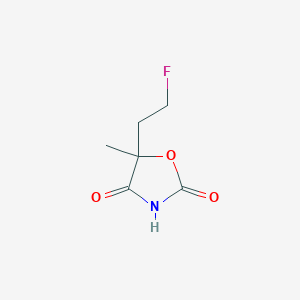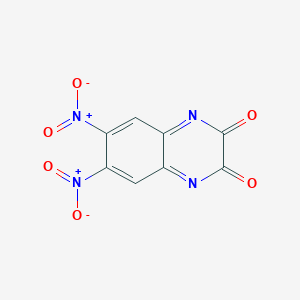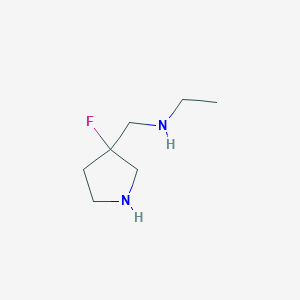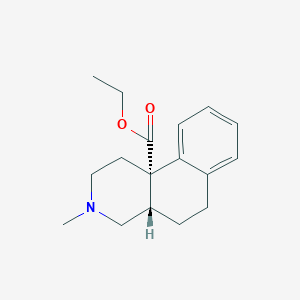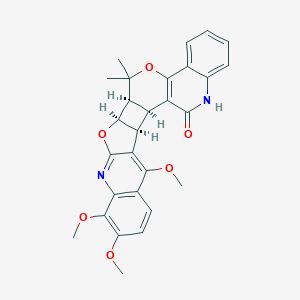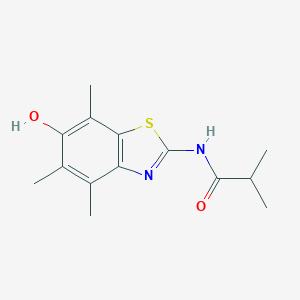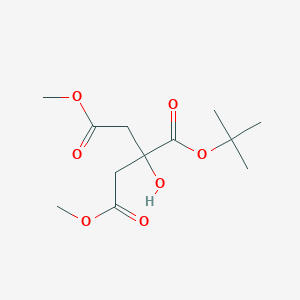![molecular formula C23H31N3O5 B053161 (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid CAS No. 117625-46-4](/img/structure/B53161.png)
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a synthetic compound that has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. This compound has been synthesized using various methods, and its potential applications in the field of medicine and biochemistry have been explored.
Wirkmechanismus
The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can reduce inflammation and pain in various disease states.
Biochemische Und Physiologische Effekte
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit COX-2 activity, which can make it a useful tool for studying the role of COX-2 in various disease states. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid. One direction is to further investigate its potential applications as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, it may be useful to explore its potential as a tool for studying the role of COX-2 in various disease states. Finally, future research could focus on developing more efficient methods for synthesizing and purifying (Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid, which could increase its availability for research purposes.
Synthesemethoden
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid can be synthesized using a variety of methods. One approach involves the use of a Grignard reagent to add a cyclopentylmagnesium bromide to a ketone, followed by a Wittig reaction to introduce the double bond. The resulting intermediate can then be oxidized to yield the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases, such as arthritis and colitis.
Eigenschaften
CAS-Nummer |
117625-46-4 |
|---|---|
Produktname |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
Molekularformel |
C23H31N3O5 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H31N3O5/c24-26-25-17-10-7-16(8-11-17)9-12-18(27)13-14-20-19(21(28)15-22(20)29)5-3-1-2-4-6-23(30)31/h1,3,7-8,10-11,13-14,18-22,27-29H,2,4-6,9,12,15H2,(H,30,31)/b3-1-,14-13+/t18?,19-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
MSVDJLMZDIYYEF-LOMFHENISA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(CCC2=CC=C(C=C2)N=[N+]=[N-])O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=C(C=C2)N=[N+]=[N-])O)CC=CCCCC(=O)O)O |
Synonyme |
17-(4-azidophenyl)-18,19,20-trinorprostaglandin E2 Az-18,19,20-TN-PGE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



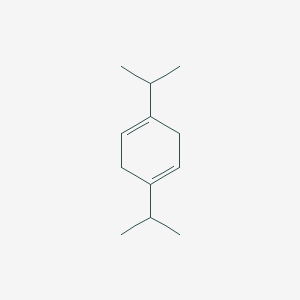
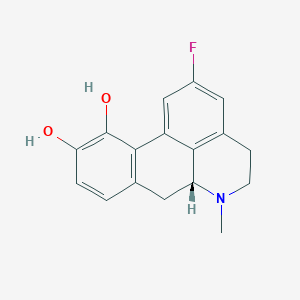
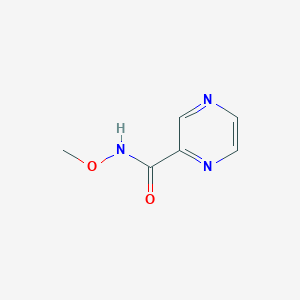
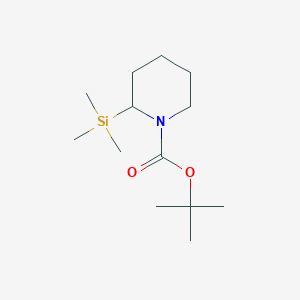
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
